2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide
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Description
2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide is a useful research compound. Its molecular formula is C10H16N2OS and its molecular weight is 212.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Research on compounds with tert-butylsulfanyl groups and related structures has focused on their synthesis and reactivity. For instance, the use of tert-butylthio (StBu) groups has facilitated regioselective synthesis of multicystine peptides through disulfide bond formation, highlighting its utility in peptide chemistry and drug design (Mochizuki, Tsuda, Tanimura, & Nishiuchi, 2015). Similarly, tert-butyl groups have been evaluated for their influence on the physicochemical and pharmacokinetic properties of bioactive compounds, indicating their role in modifying drug efficacy and selectivity (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).
Medicinal Chemistry Applications
Tert-butylsulfanyl and cyclopropyl groups have been explored for their medicinal chemistry applications, particularly in drug synthesis and design. The synthesis of ketamine, a well-known anesthetic, has been improved through the use of chiral auxiliaries such as tert-butanesulfinamide, demonstrating the importance of these functional groups in asymmetric synthesis and pharmaceutical applications (Gohari, Javidan, Moghimi, Taghizadeh, & Iman, 2019). This approach underlines the potential for developing more effective and selective drugs by controlling molecular chirality.
Material Science and Catalysis
In material science and catalysis, the utility of tert-butylsulfanyl groups extends to the development of novel catalysts and materials. The incorporation of tert-butyl groups into ligands has enhanced the enantioselectivity and efficiency of rhodium-catalyzed asymmetric hydrogenations, proving crucial for synthesizing chiral pharmaceutical ingredients (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012). These findings emphasize the role of such functional groups in advancing catalytic processes for industrial applications.
Properties
IUPAC Name |
2-tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-9(2,3)14-6-8(13)12-10(7-11)4-5-10/h4-6H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZIZDKRHACDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(=O)NC1(CC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.